

# physical and chemical properties of 4-Bromo-2,5-dimethylaniline

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## Compound of Interest

Compound Name: 4-Bromo-2,5-dimethylaniline

Cat. No.: B189024

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## An In-depth Technical Guide to 4-Bromo-2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic properties of **4-Bromo-2,5-dimethylaniline**. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed data, experimental protocols, and insights into its reactivity and potential applications.

## Physical and Chemical Properties

**4-Bromo-2,5-dimethylaniline** is a solid, crystalline compound with the chemical formula C<sub>8</sub>H<sub>10</sub>BrN.<sup>[1][2]</sup> It is a versatile intermediate in the synthesis of a variety of organic molecules.<sup>[3]</sup>

## Physical Properties

The key physical properties of **4-Bromo-2,5-dimethylaniline** are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	200.08 g/mol	[3]
Appearance	Brown solid	[3]
Melting Point	96 °C	[3]
Boiling Point	258.9 ± 35.0 °C (Predicted)	[3]
Density	1.424 ± 0.06 g/cm³ (Predicted)	[3]
Solubility	Soluble in nonpolar (e.g., hexane, toluene) and polar aprotic solvents (e.g., acetone, ethyl acetate). Moderately soluble in polar protic solvents (e.g., ethanol, methanol). Low solubility in water.	[4]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[3]

## Chemical Properties

**4-Bromo-2,5-dimethylaniline** exhibits reactivity characteristic of a substituted aromatic amine. The presence of the bromine atom and the amino group on the benzene ring allows for a range of chemical transformations.

- Versatile Intermediate: It serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.[3]
- Substitution Reactions: The bromine atom can be substituted by various nucleophiles.[3]
- Oxidation: The methyl groups are susceptible to oxidation, which can lead to the formation of carboxylic acids or aldehydes.[3]
- Reduction: The bromine atom can be removed through reduction to yield 2,5-dimethylaniline. [3]

- Precursor for Biologically Active Molecules: Notably, it is a key starting material for the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and psychoactive substances like 4-bromo-2,5-dimethoxyamphetamine (DOB).<sup>[3]</sup>

## Spectral Data

Spectroscopic analysis is essential for the identification and characterization of **4-Bromo-2,5-dimethylaniline**. Predicted spectral data are summarized below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Predicted Chemical Shift (ppm)
<sup>1</sup> H NMR	Aromatic Protons: 6.5 - 7.5 ppm, Amino Protons: ~3.5 ppm, Methyl Protons: ~2.2 ppm
<sup>13</sup> C NMR	Aromatic C-NH <sub>2</sub> : 140-150 ppm, Aromatic C-Br: 110-120 ppm, Aromatic C-H: 115-130 ppm, Aromatic C-CH <sub>3</sub> : 130-140 ppm, Methyl Carbons: 15-25 ppm

### Infrared (IR) Spectroscopy

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
N-H	3300-3500	Symmetric and asymmetric stretching
Aromatic C-H	>3000	Stretching
Aliphatic C-H	<3000	Stretching
C=C	1450-1600	Aromatic ring stretching
N-H	~1600	Scissoring (bending)
C-N	1250-1360	Aromatic stretching
C-Br	500-650	Stretching

## Mass Spectrometry (MS)

The mass spectrum of **4-Bromo-2,5-dimethylaniline** is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes in nearly equal abundance).[3]

- Molecular Ion ( $\text{M}^+$ ): A doublet of peaks with similar intensity at  $\text{m/z}$  199 and 201.
- Major Fragmentation Pathways:
  - Loss of a methyl radical ( $[\text{M}-15]^+$ ).
  - Alpha-cleavage, typical for aliphatic amines.[5]
  - Loss of  $\text{H}_2\text{O}$  may occur.[5]

## Experimental Protocols

The synthesis of **4-Bromo-2,5-dimethylaniline** is most commonly achieved through the electrophilic bromination of 2,5-dimethylaniline.

### Synthesis via Direct Bromination of 2,5-Dimethylaniline

**Principle:** This method involves the direct electrophilic aromatic substitution of 2,5-dimethylaniline with a brominating agent, such as molecular bromine ( $\text{Br}_2$ ) or N-bromosuccinimide (NBS), in a suitable solvent.[3]

**Detailed Protocol:**

- Dissolve 2,5-dimethylaniline in a suitable solvent, such as glacial acetic acid.[3]
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide) in the same solvent to the cooled solution with constant stirring.
- Maintain the temperature below 10 °C during the addition.

- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a large volume of cold water.
- Neutralize the mixture with a suitable base, such as sodium bicarbonate, until the pH is neutral or slightly basic.
- Collect the precipitated solid by filtration.
- Wash the solid with cold water to remove any inorganic impurities.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
- Dry the purified crystals under vacuum to obtain **4-Bromo-2,5-dimethylaniline**.

## Synthesis via Bromination of 2,5-Dimethylaniline Hydrohalide Salt

**Principle:** This high-yield method involves the formation of the hydrohalide salt of 2,5-dimethylaniline prior to bromination. The electron-withdrawing effect of the hydrohalide salt deactivates the aromatic ring, which can lead to higher regioselectivity and prevent over-bromination.[3]

### Detailed Protocol:

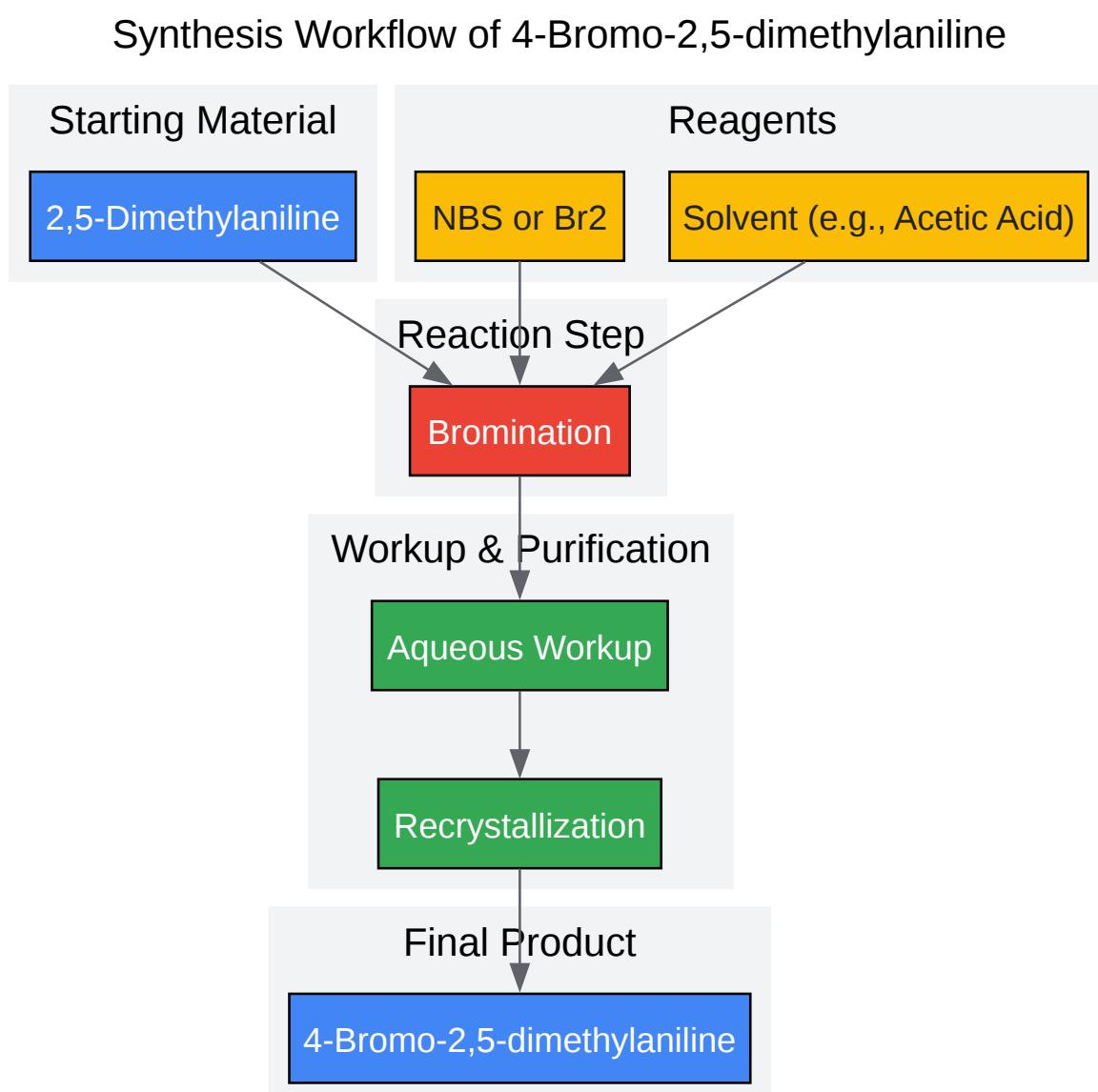
- **Hydrohalide Formation:** Treat 2,5-dimethylaniline with hydrogen chloride (HCl) or hydrogen bromide (HBr) to form the corresponding hydrohalide salt.[3]
- **Bromination:** Suspend the resulting 2,5-dimethylaniline hydrochloride or hydrobromide in an inert organic solvent (e.g., 1,2-dichloroethane).[3]
- Cool the suspension to a low temperature (e.g., 0-20°C).[3]
- Slowly add bromine to the mixture with vigorous stirring.[3]
- Monitor the reaction by TLC.

- After the reaction is complete, proceed with an aqueous workup, including neutralization with a base, to isolate the crude product.
- Purify the product by recrystallization as described in the previous method.

## Mandatory Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **4-Bromo-2,5-dimethylaniline**.



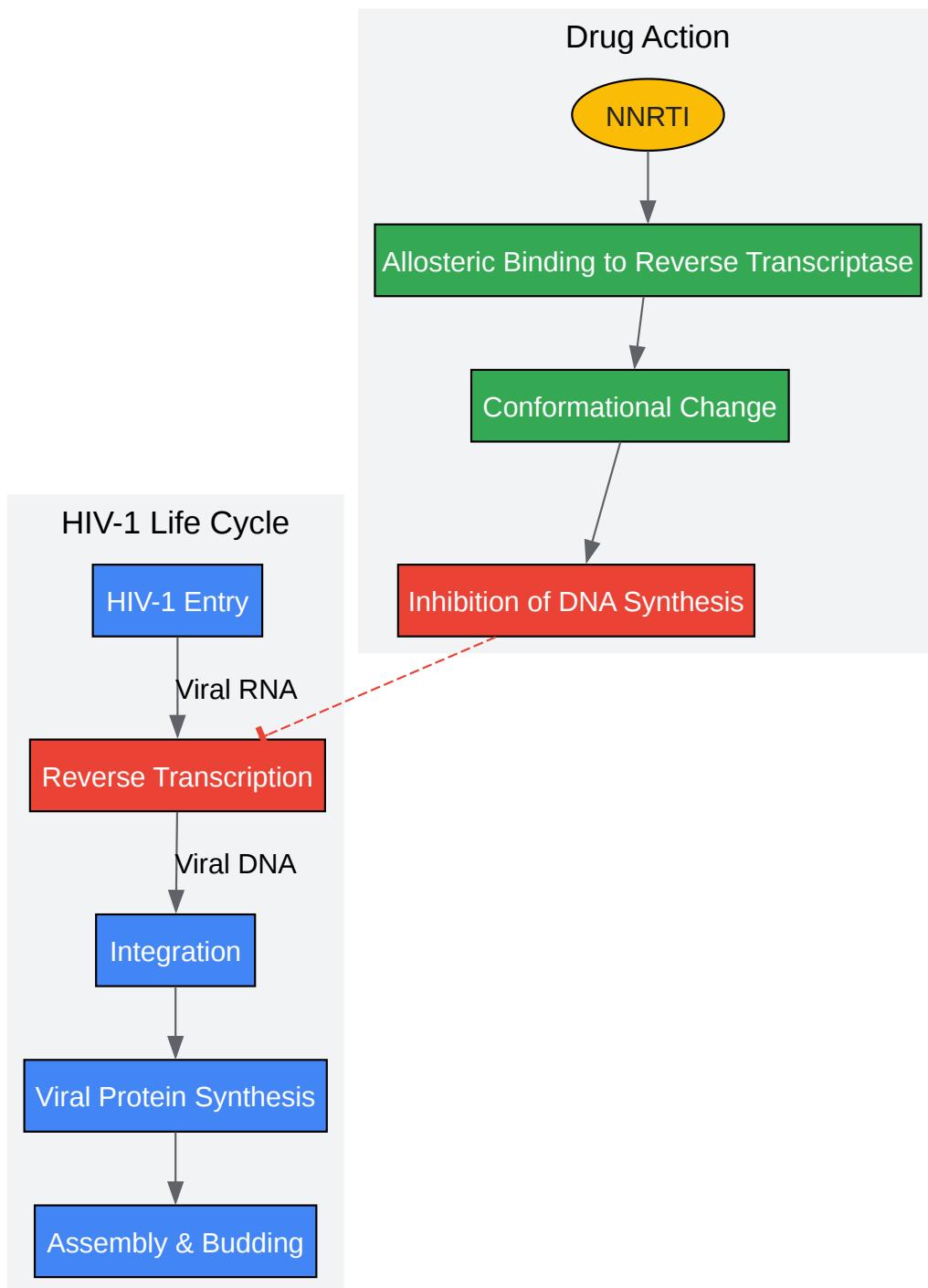
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Caption: General workflow for the synthesis of **4-Bromo-2,5-dimethylaniline**.

## Mechanism of Action of Derived NNRTIs

As a precursor to HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the biological relevance of **4-Bromo-2,5-dimethylaniline** is significant. The following diagram illustrates the mechanism of action of NNRTIs.

## Mechanism of Action of NNRTIs Derived from 4-Bromo-2,5-dimethylaniline

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Caption: Allosteric inhibition of HIV-1 reverse transcriptase by NNRTIs.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)